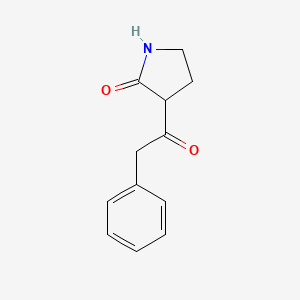

3-(Phenylacetyl)pyrrolidin-2-one

Description

3-(Phenylacetyl)pyrrolidin-2-one is a pyrrolidin-2-one (a five-membered lactam) derivative substituted at the 3-position with a phenylacetyl group. This structural motif is associated with diverse biological and chemical applications, ranging from pharmaceuticals to materials science.

Properties

CAS No. |

106366-35-2 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

3-(2-phenylacetyl)pyrrolidin-2-one |

InChI |

InChI=1S/C12H13NO2/c14-11(10-6-7-13-12(10)15)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15) |

InChI Key |

PYSUFIIQONFMLM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)C1C(=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(Phenylacetyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the reaction of pyrrolidine with phenylacetyl chloride under basic conditions . Another method includes the ring contraction and deformylative functionalization of piperidine derivatives . Industrial production methods often involve the use of catalytic or electrochemical reduction of succinimide or the carbonylation of allylamine .

Chemical Reactions Analysis

3-(Phenylacetyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines.

Substitution: The phenylacetyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . Major products formed from these reactions include carboxylic acids, amines, and substituted pyrrolidinones .

Scientific Research Applications

3-(Phenylacetyl)pyrrolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Phenylacetyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological effects are often mediated through its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways . For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Anti-Alzheimer’s Agents

Pyrrolidin-2-one derivatives with bulky aromatic substituents demonstrate significant acetylcholinesterase (AChE) inhibition, a key therapeutic strategy for Alzheimer’s disease. For example:

- Compound 10b : 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one showed excellent AChE inhibition (IC₅₀ = 0.12 µM) and outperformed donepezil in scopolamine-induced memory impairment models .

- Compound 18c : 1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one exhibited dual AChE and BuChE inhibition, with enhanced blood-brain barrier permeability .

Comparison with 3-(Phenylacetyl)pyrrolidin-2-one :

- The phenylacetyl group may confer similar AChE binding via π-π stacking interactions, but the absence of electron-withdrawing groups (e.g., fluorine) or methoxy substituents could reduce potency.

Table 1: Anti-Alzheimer’s Activity of Selected Pyrrolidin-2-one Derivatives

| Compound | IC₅₀ (AChE) | Key Substituents | Reference |

|---|---|---|---|

| 10b | 0.12 µM | 4-Fluorobenzoyl, 4-methoxybenzyl | |

| Donepezil (reference) | 0.05 µM | Piperidine, benzyl | |

| 3-(Phenylacetyl)pyrrolidin-2-one | N/A | Phenylacetyl | — |

Antiarrhythmic and Antihypertensive Agents

Arylpiperazinyl-pyrrolidin-2-one derivatives exhibit alpha-adrenergic receptor (AR) modulation:

- Compound 7 : 1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one showed high alpha₁-AR affinity (pKi = 7.13) and prophylactic antiarrhythmic activity (ED₅₀ = 1.0 mg/kg) .

- Compound 18 : 1-{3-[4-(4-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one displayed alpha₂-AR selectivity (pKi = 7.29) and prolonged hypotensive effects .

QSAR Insights :

- Antiarrhythmic activity correlates with PCR (polarity and charge distribution) and JGI4 (geometric descriptors) parameters .

- Electron-withdrawing groups (e.g., Cl) enhance receptor binding, while bulky substituents like phenylacetyl may sterically hinder interactions.

Radiopharmaceuticals and Imaging Probes

Pyrrolidin-2-one derivatives are utilized in positron emission tomography (PET) tracers:

- [¹²³I]Iodo-methoxybenzoyl-pyrrolidin-2-one (18) : Synthesized for imaging applications with 84% radiochemical yield .

- [¹⁸F]FMPEP-d2 : A CB1 receptor tracer with high brain uptake, structurally featuring a trifluoromethyl-phenyl-pyrrolidin-2-one core .

Comparison :

- The phenylacetyl group’s lipophilicity could improve blood-brain barrier penetration but may lack the specificity of halogenated or trifluoromethyl groups for target binding.

Insecticidal Compounds

Entomopathogenic fungi produce pyrrolidin-2-one derivatives with insecticidal properties:

- 3-(4-Hydroxy-6-pyranonyl)-5-isopropylpyrrolidin-2-one: Active against cotton aphids at 128–154 ppm, attributed to hydrogen bonding and hydrophobic interactions .

Comparison :

- Phenylacetyl’s aromaticity may mimic pyranonyl groups in disrupting insect nervous systems, but its reduced polarity could limit solubility in aqueous environments.

Comparison :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.